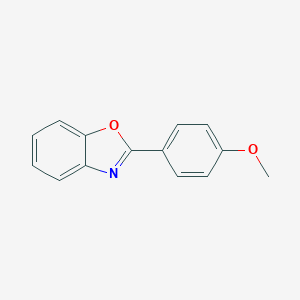

2-(4-Methoxyphenyl)-1,3-benzoxazole

Vue d'ensemble

Description

2-(4-Methoxyphenyl)-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with a 4-methoxyphenyl group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methoxy group enhances its chemical properties, making it a valuable compound in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with 4-methoxybenzaldehyde. This reaction can be carried out under microwave irradiation and solvent-free conditions, which offers an efficient and environmentally friendly approach . The reaction conditions often include a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxyphenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the benzoxazole ring to a more saturated form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated benzoxazole compounds.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that MBz exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents. The structure-activity relationship (SAR) of benzoxazole derivatives highlights that modifications can significantly influence biological efficacy .

Anticancer Potential

MBz has also been investigated for its anticancer properties. Studies have demonstrated that it inhibits cell proliferation in several cancer cell lines. Molecular docking studies suggest that its lipophilicity enhances membrane permeability, contributing to its biological activity against cancer cells .

Fluorescent Properties

The fluorescent nature of MBz makes it suitable for applications in bioimaging and as a probe in fluorescence-based assays. Its ability to emit light upon excitation opens avenues for developing sensitive detection methods for specific analytes .

Drug Development

Due to its promising biological activities, MBz is being explored as a scaffold for drug development. Its derivatives are being synthesized to optimize pharmacological properties, particularly in the context of antimicrobial and anticancer therapies. The SAR studies conducted on various benzoxazole derivatives provide valuable insights into how structural modifications can enhance therapeutic efficacy .

OLED Technology

The compound's ability to emit light has led to investigations into its use in organic light-emitting diodes (OLEDs). The stability and efficiency of MBz-based compounds are being studied for potential applications in next-generation display technologies.

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

2-(4-Methoxyphenyl)imidazole: Contains a nitrogen atom in the heterocyclic ring, offering different chemical properties.

2-(4-Methoxyphenyl)indole: Features an indole ring, which is known for its biological activity.

Uniqueness

2-(4-Methoxyphenyl)-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Activité Biologique

2-(4-Methoxyphenyl)-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities. This benzoxazole derivative has been studied for its antimicrobial, anticancer, anti-inflammatory, and various other pharmacological properties. This article compiles the latest research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole ring substituted with a methoxy group on the phenyl moiety. This structure is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 838-34-6 |

| Molecular Formula | C15H13N2O |

| Molecular Weight | 239.27 g/mol |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study tested its efficacy against both Gram-positive and Gram-negative bacteria:

- Tested Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, among others.

- Results : The compound showed the highest activity against Sarcina lutea and moderate activity against other strains like Staphylococcus aureus and Bacillus subtilis .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Sarcina lutea | 15 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 60 |

| Escherichia coli | 50 |

Anticancer Activity

The anticancer potential of benzoxazole derivatives, including this compound, has been explored in various studies. These compounds have shown promising results in inhibiting cancer cell proliferation:

- Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines more effectively than standard chemotherapeutics .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro:

- Cytokines Assessed : TNF-alpha, IL-6.

- Results : Significant reduction in cytokine levels was observed upon treatment with the compound .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : Binding studies suggest that it may interact with DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Efficacy Assessment :

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-Methoxyphenyl)-1,3-benzoxazole, and how can reaction efficiency be optimized?

The classic multistep synthesis involves converting glycine to 4-methoxyhippuric acid using 4-methoxy benzoyl chloride in NaOH, followed by cyclization with ethyl chloroformate and AlCl₃, and final reflux with POCl₃ . Key optimization strategies include:

- Catalyst selection : AlCl₃ promotes Friedel-Crafts acylation but may require rigorous anhydrous conditions.

- Reaction time : Extended reflux (48 hours) ensures complete cyclization but risks decomposition; monitor via TLC or HPLC.

- Solvent choice : Dichloromethane (CH₂Cl₂) or toluene for intermediate steps improves yield compared to polar solvents.

Q. How can the purity of synthesized this compound be validated?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (1:3 ratio) to isolate the product, followed by recrystallization in ethanol for high-purity crystals .

- Spectroscopic analysis : Confirm structure via ¹H NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm) and IR (C-O-C stretch at ~1250 cm⁻¹, benzoxazole ring vibrations at 1600–1500 cm⁻¹) .

Advanced Research Questions

Q. What methodological challenges arise in characterizing crystallographic properties of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) reveals planar benzoxazole rings with mean C–C bond lengths of 1.39 Å. Challenges include:

- Crystal growth : Slow diffusion of petroleum ether into dichloromethane solutions produces diffraction-quality crystals .

- Data refinement : High R factors (>0.05) may arise from disordered methoxy or phenyl groups; use SHELX97 for refinement with riding H-atom models .

Q. How can researchers resolve contradictions in biological activity data for benzoxazole derivatives?

- Dose-response validation : Test compounds across a concentration gradient (e.g., 1–100 μM) to identify non-linear effects .

- SAR analysis : Compare substituent effects (e.g., iodine vs. methoxy groups) using in vitro assays. For example, 2-(3-Iodophenyl)-1,3-benzoxazol-5-amine shows enhanced activity due to halogen bonding .

- Control experiments : Rule out solvent interference (e.g., DMSO) via cytotoxicity assays on blank samples.

Q. What advanced techniques improve reaction efficiency in benzoxazole synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) with KCN as a catalyst, achieving >80% yield .

- Flow chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., AlCl₃-mediated cyclization) .

Q. How can computational methods guide the design of benzoxazole-based fluorescent probes?

- DFT calculations : Predict λmax for fluorescence (e.g., 4,4′-bis(benzoxazol-2-yl)stilbene has λmax ~368 nm) .

- Molecular docking : Screen for π-π stacking interactions with biomolecular targets (e.g., DNA grooves) using AutoDock Vina .

Q. Data Contradiction Analysis

Q. Why do different synthetic routes yield varying biological activities for structurally similar benzoxazoles?

- Regioisomerism : Substituent position (e.g., 4-methoxy vs. 3-iodo) alters electron density, affecting binding affinity .

- Crystallinity : Amorphous vs. crystalline forms may differ in solubility and bioavailability; characterize via PXRD .

- Impurity profiles : Trace AlCl₃ or POCl₃ residues (detected via ICP-MS) can inhibit enzymatic assays .

Q. Methodological Best Practices

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPOAMGKAJWGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333119 | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-34-6 | |

| Record name | 2-(4-Methoxyphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.